

Application Notes and Protocols for D-Val-Leu-Lys-pNA-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-Val-Leu-Lys-pNA

Cat. No.: B10829147

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Introduction

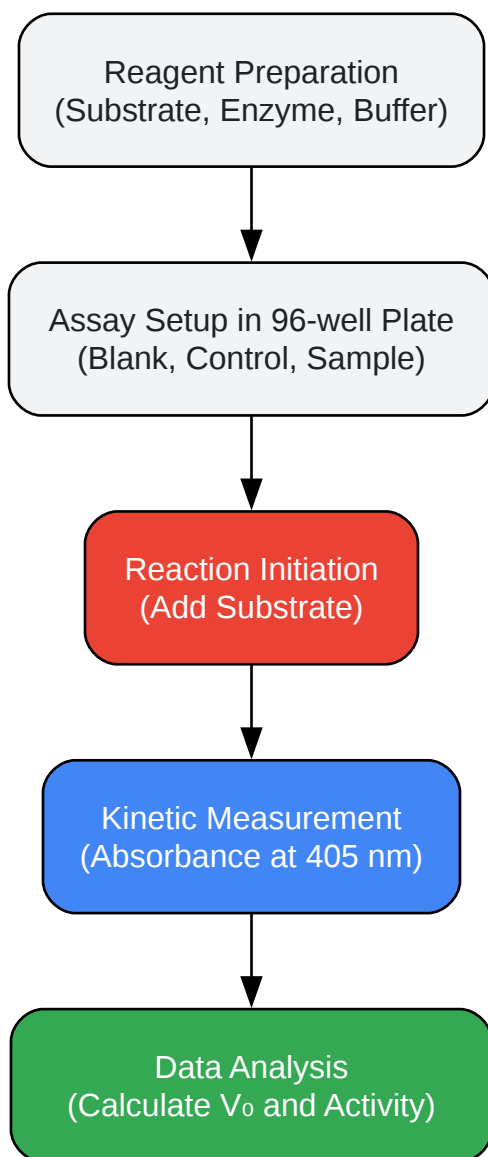
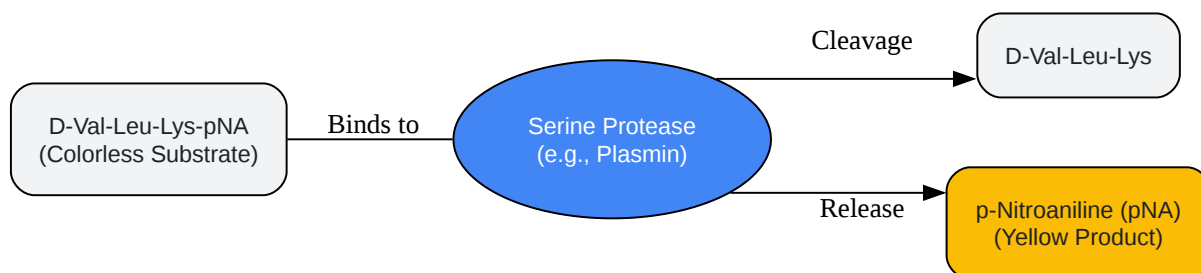
D-Val-Leu-Lys-p-nitroanilide (**D-Val-Leu-Lys-pNA**) is a chromogenic peptide substrate widely utilized in biochemical assays to measure the activity of serine proteases.[1][2] Its primary application is as a selective substrate for plasmin, a key enzyme in the fibrinolytic system responsible for the dissolution of blood clots.[1][2] The substrate is also employed in the study of other serine proteases, such as tissue kallikrein, and in the screening of potential enzyme inhibitors.[3]

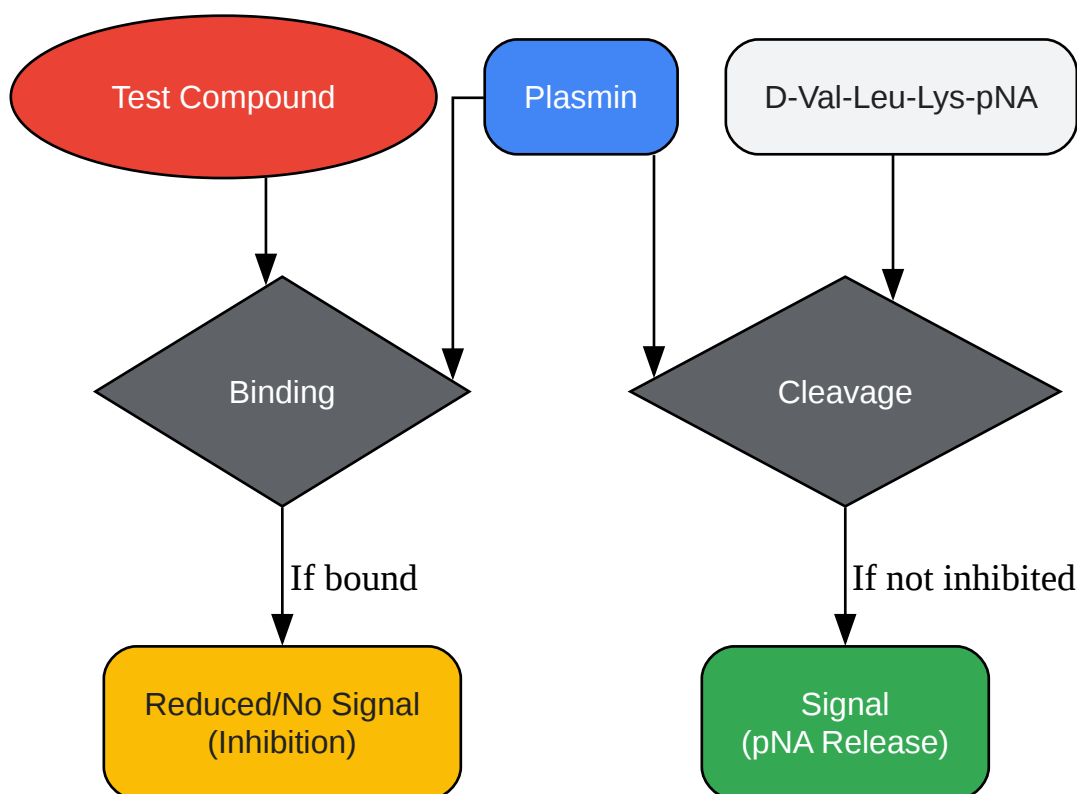
The principle of the assay is based on the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline (pNA) moiety. This reaction releases the yellow-colored pNA molecule, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined assay conditions.[1]

This document provides detailed protocols for the use of **D-Val-Leu-Lys-pNA** in plasmin and kallikrein activity assays, as well as in enzyme inhibitor screening. It also includes representative data and visualizations to aid in experimental design and data interpretation.

Assay Principle and Signaling Pathway

The enzymatic reaction at the core of this assay is the hydrolysis of **D-Val-Leu-Lys-pNA** by a serine protease. The protease recognizes the specific amino acid sequence and cleaves the peptide bond C-terminal to the lysine residue, liberating pNA.





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References

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- 3. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for D-Val-Leu-Lys-pNA-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:

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